2-(4-PHENOXYANILINO)-2-PHENYL-1H-INDENE-1,3(2H)-DIONE
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Overview
Description
2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that features a complex structure with multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated indene derivative with 4-phenoxyaniline under basic conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroxy or amino derivatives .
Scientific Research Applications
2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-(phenoxyanilino)quinolines: These compounds are known for their inhibitory activity against MAP kinase kinase.
2-Arylamino-substituted 4-(dichloromethylidene)-3-nitro-4H-pyrido[1,2-a]pyrimidines: These compounds exhibit a wide range of biological activities, including antiviral and antimicrobial properties.
Uniqueness
2-(4-Phenoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple aromatic rings and functional groups allow for diverse chemical modifications and interactions with various biological targets.
Properties
IUPAC Name |
2-(4-phenoxyanilino)-2-phenylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-25-23-13-7-8-14-24(23)26(30)27(25,19-9-3-1-4-10-19)28-20-15-17-22(18-16-20)31-21-11-5-2-6-12-21/h1-18,28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIVLVZKANAQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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